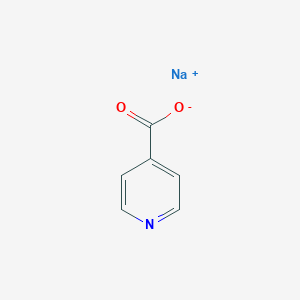

sodium;pyridine-4-carboxylate

Beschreibung

Structural Significance of the Pyridine-4-carboxylate Moiety in Chemical Design

The pyridine-4-carboxylate moiety is a key structural unit that imparts specific and advantageous properties to molecules in chemical design. The pyridine (B92270) ring is an aromatic, electron-deficient heterocycle, a feature that allows it to participate in π-π stacking and hydrogen bonding interactions with biological targets, which can enhance binding affinity in medicinal chemistry applications. nih.gov The presence of the nitrogen atom in the pyridine ring also allows for diverse substitution patterns, enabling fine-tuning of a molecule's biological activity and selectivity. nih.gov

The carboxylate group, attached at the 4-position of the pyridine ring, adds further functionality. It introduces polarity to the molecule and possesses the ability to coordinate with metal ions. nih.gov This coordination capability is particularly useful in the field of enzyme inhibition and has been exploited in the development of various therapeutic agents. nih.gov The combination of the aromatic pyridine ring and the functional carboxylate group makes pyridine-4-carboxylate derivatives highly versatile scaffolds in medicinal chemistry and materials science. nih.gov

Overview of Research Trajectories in Pyridine-4-carboxylate Chemistry

Research involving pyridine-4-carboxylate and its derivatives has followed several key trajectories, highlighting its broad applicability in modern chemistry.

A significant area of research is in the field of coordination chemistry and materials science . The pyridine-4-carboxylate ligand is widely used as a building block for the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgresearchgate.net Its ability to bridge metal centers through both the pyridine nitrogen and the carboxylate oxygen atoms allows for the formation of diverse and stable network architectures. researchgate.net These materials are investigated for various applications, including gas adsorption and catalysis. grafiati.com

Another prominent research direction is in catalysis . Pyridine-4-carboxylic acid has been functionalized onto magnetic nanoparticles to create recoverable and reusable catalysts for organic synthesis. researchgate.netresearchgate.net These hybrid materials offer environmentally benign reaction conditions and high efficiency. researchgate.net

In medicinal chemistry , pyridine carboxylic acid isomers, including isonicotinic acid (pyridine-4-carboxylic acid), are fundamental scaffolds in drug discovery. nih.gov They are components of drugs for a wide range of conditions, and research continues to explore new derivatives as potent enzyme inhibitors for diseases like cancer. nih.govtandfonline.com The development of libraries of fused pyridine-4-carboxylic acids is a strategy to generate novel compounds for biological screening. nih.gov

Finally, the synthesis of novel derivatives of pyridine-4-carboxylate continues to be an active area of research. This includes the creation of esters and other functionalized molecules to study their complexation behavior with metals and their potential in areas like spin-crossover materials. mdpi.com

Role of Sodium Pyridine-4-carboxylate as a Fundamental Chemical Entity

Sodium pyridine-4-carboxylate serves as a fundamental chemical entity in several key areas of chemical science.

As a ligand in coordination chemistry , the deprotonated pyridine-4-carboxylate anion readily complexes with a wide range of metal ions. rsc.orgresearchgate.netresearchgate.netresearchgate.net The sodium salt provides a convenient and soluble source of this ligand for the synthesis of coordination compounds. The resulting complexes have been studied for their structural properties and potential applications in materials with interesting magnetic and photoluminescent properties. grafiati.com

It also functions as a versatile building block in organic synthesis. The carboxylic acid moiety can be transformed into other functional groups, such as esters and amides, allowing for the construction of more complex molecular architectures. nih.govcymitquimica.com

In analytical chemistry , sodium pyridine-4-carboxylate is used as a reagent. For instance, it is employed in the quantitative determination of cyanide ions, offering a more stable and less odorous alternative to the conventional pyridine-pyrazolone method. fujifilm.comfujifilm.com

The basic properties of sodium pyridine-4-carboxylate are presented in the table below.

| Property | Value | Reference |

| IUPAC Name | sodium;pyridine-4-carboxylate | |

| CAS Number | 16887-79-9 | chembk.com |

| Molecular Formula | C₆H₄NNaO₂ | |

| Molecular Weight | 145.09 g/mol |

A hydrated form of this compound, sodium 4-pyridinecarboxylate tetrahydrate, is also known.

| Property | Value | Reference |

| Molecular Formula | C₆H₄NNaO₂・4H₂O | fujifilm.com |

| Molecular Weight | 217.15 g/mol | fujifilm.com |

Eigenschaften

IUPAC Name |

sodium;pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2.Na/c8-6(9)5-1-3-7-4-2-5;/h1-4H,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXCGWNPDFFPOV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of Pyridine 4 Carboxylate Compounds

X-ray Crystallography for Molecular and Supramolecular Structure Elucidation

Analysis of Torsion Angles and Conformations

In related structures, such as substituted pyridine (B92270) carboxamides, the flexibility is often related to the torsion angle of the amide group relative to the pyridine ring. nih.gov For instance, in N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide, the dihedral angle between the pyrazine (B50134) and pyridine rings is 84.33 (12)°. iucr.org In co-crystals involving pyridine derivatives, the pyridine molecule can be twisted with respect to the aromatic ring of the co-former. rsc.org The specific conformation adopted in the solid state is often a balance between intramolecular steric effects and the optimization of intermolecular packing forces.

| Compound/System | Relevant Torsion/Dihedral Angle | Value (°) |

|---|---|---|

| N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide | Dihedral angle between pyrazine and pyridine rings | 84.33 (12) |

| Isophthalic acid pyridine solvate | Twist of pyridine molecule with respect to the aromatic ring | 39.0 |

| Isophthalic acid pyridine solvate | Twist of pyridine molecule with respect to the carboxylate group | 28.6 |

Investigation of Intermolecular Interactions (e.g., C—H⋯N, C—H⋯O Hydrogen Bonding, π-π Stacking)

The crystal packing of pyridine-4-carboxylate compounds is stabilized by a network of intermolecular interactions. These non-covalent forces, including hydrogen bonds and π-π stacking, are crucial in directing the formation of the supramolecular architecture. nih.gov

π-π Stacking: Aromatic rings, such as the pyridine ring, can interact through π-π stacking. iucr.org This interaction involves the face-to-face or offset stacking of the rings and contributes to the stability of the crystal lattice. In the crystal structure of N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide, parallel slipped π-π interactions involving inversion-related pyridine rings are observed, with an inter-centroid distance of 3.6395 (17) Å. iucr.org

| Interaction Type | Description | Example Compound/System |

|---|---|---|

| O—H⋯N Hydrogen Bond | Strong interaction between a carboxylic acid proton and the pyridine nitrogen. | Co-crystals of pyridine with benzenepolycarboxylic acids. rsc.org |

| C—H⋯O Hydrogen Bond | Weaker interaction involving a carbon-bound hydrogen and a carboxylate oxygen. | Isophthalic acid pyridine solvate. rsc.org |

| C—H⋯N Hydrogen Bond | Interaction between a C-H group and a pyridine nitrogen atom. | Co-crystals of cyanopyridine derivatives. mdpi.com |

| π-π Stacking | Parallel slipped stacking between pyridine rings. | N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide. iucr.org |

Structural Characterization of Polymorphs

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. While specific polymorphic studies on sodium;pyridine-4-carboxylate are not extensively documented, the phenomenon is well-known in related systems, such as co-crystals involving pyridine carboxylic acids. acs.org

For instance, co-crystals formed from polymorphic components, such as nicotinamide (B372718) (an isomer of pyridine-4-carboxamide) and various carboxylic acids, have been shown to exhibit polymorphism themselves. acs.orgresearchgate.net The formation of different polymorphic forms can be driven by competition between different hydrogen bonding motifs, such as carboxylic acid···pyridine versus phenol···pyridine interactions, or by different conformational arrangements of the constituent molecules. acs.org The study of polymorphism in these systems is critical as the crystal form can significantly impact properties like solubility and stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of atoms within a molecule can be determined.

¹H NMR and ¹³C NMR for Structural Confirmation

¹H and ¹³C NMR spectra provide a molecular fingerprint that can be used to confirm the structure of the pyridine-4-carboxylate anion.

¹H NMR: The proton NMR spectrum of the pyridine-4-carboxylate anion is expected to show two distinct signals for the aromatic protons due to the symmetry of the molecule. The protons at the 2- and 6-positions (α to the nitrogen) are chemically equivalent, as are the protons at the 3- and 5-positions (β to the nitrogen).

¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. For the pyridine-4-carboxylate anion, distinct signals are expected for the carboxylate carbon, the carbon atom to which it is attached (C4), and the two sets of equivalent pyridine ring carbons (C2/C6 and C3/C5).

The following table summarizes representative chemical shift values for the pyridine-4-carboxylate moiety.

| Nucleus | Position | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹³C | -COO⁻ | ~168.3 |

| ¹³C | C2, C6 | ~150.5 |

| ¹³C | C4 | ~142.0 |

| ¹³C | C3, C5 | ~121.2 |

| ¹H | H2, H6 | ~8.5 - 8.7 |

| ¹H | H3, H5 | ~7.7 - 7.9 |

Note: Chemical shifts are dependent on the solvent and concentration. The values presented are representative.

2D NMR Techniques (e.g., ¹H-¹³C-HMBC) for Elucidation of Tautomeric Forms

While simple pyridine-4-carboxylate is not expected to exhibit significant tautomerism, more complex derivatives can exist in different tautomeric forms. Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for distinguishing between such isomers. researchgate.net

The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). ceitec.cz This allows for the establishment of long-range connectivity within a molecule. For example, in a study of triazolic compounds derived from isonicotinic acid, 2D ¹H-¹³C HMBC spectroscopy was used to confirm the presence of a specific tautomer. researchgate.netresearchgate.net By observing long-range couplings between specific protons (like N-H) and carbons in the heterocyclic ring, the thione tautomeric form was unequivocally identified. researchgate.net This methodology demonstrates the power of 2D NMR in providing definitive structural assignments where simpler 1D techniques might be ambiguous.

Vibrational Spectroscopy (IR, FTIR)

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is instrumental in identifying functional groups and determining their coordination modes in pyridine-4-carboxylate compounds. The spectra reveal characteristic vibrational bands for the pyridine ring and the carboxylate group, which are sensitive to changes in the chemical environment, such as deprotonation, protonation, and coordination to a metal center.

The infrared spectrum of isonicotinic acid displays distinct bands corresponding to the carboxylic acid group and the pyridine ring. Upon coordination to a metal ion, significant shifts in these bands are observed. For example, in a nickel(II) complex with isonicotinic acid, the C=O stretching vibration of the carboxylic acid shifts to a lower frequency, indicating coordination through the carboxyl group. researchgate.nethilarispublisher.com The separation between the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group is a key diagnostic for its coordination mode (e.g., monodentate, bidentate bridging, or chelating).

Studies on zinc(II) carboxylate complexes containing pyridine have demonstrated that the carboxylate can act as a bridging ligand between two metal centers, as seen in dinuclear paddle-wheel structures, or as a monodentate ligand. rsc.org The coordination of the pyridine ligand is confirmed by shifts in the C=C and C=N stretching bands. acs.org

Table 2: Key IR Frequencies (cm⁻¹) for Isonicotinic Acid and its Nickel(II) Complex. researchgate.net

| Functional Group | Isonicotinic Acid (cm⁻¹) | Ni(asint)₅SO₄(H₂O)₄ (cm⁻¹) | Assignment |

|---|---|---|---|

| Pyridine Ring | 1606 | 1614 | C=N stretch |

| Carboxylate | 1712 | 1396 | C=O stretch |

| Carboxylate | - | 1550 | Asymmetric COO⁻ stretch |

| Carboxylate | - | 1396 | Symmetric COO⁻ stretch |

Charge-transfer (CT) complexes involving pyridine-4-carboxylate derivatives can be effectively studied using vibrational spectroscopy. The formation of a CT complex involves the transfer of electron density from a donor molecule to an acceptor molecule, which perturbs the electronic structure and, consequently, the vibrational modes of both components.

A detailed study on the charge-transfer complexes formed between isoniazid (B1672263) (pyridine-4-carboxylic acid hydrazide), as the donor, and various π-electron acceptors (p-chloranil, chloranilic acid, and tetracyanoethylene) demonstrated the utility of FTIR in characterizing these interactions. nih.gov Upon complexation, the FTIR spectra of the solid complexes showed considerable shifts in the absorption peaks of the functional groups compared to the free donor and acceptor molecules. nih.gov Furthermore, changes in the intensity of existing peaks and the appearance of new bands, potentially due to hydrogen bonding facilitated by the complex formation, were observed. nih.gov This perturbation of the infrared spectrum serves as direct evidence of the charge-transfer interaction. nih.govdoi.org

The interaction between pyridine and a TiO₂ surface can induce a ligand-to-metal charge transfer (LMCT), which can be observed spectroscopically. rsc.org Similarly, interfacial charge-transfer transitions have been studied in systems where benzoic acid derivatives are adsorbed on ZnO nanoparticles via the carboxylate group, highlighting the role of the linker in mediating the electronic coupling between the organic molecule and the inorganic surface. acs.org

Infrared spectroscopy is a highly sensitive technique for investigating the adsorption of molecules onto surfaces. Studies involving the adsorption of pyridine carboxylic acids, including isonicotinic acid (pyridine-4-carboxylic acid), onto metal oxide surfaces like colloidal ceria (CeO₂) provide insight into the nature of surface interactions.

By employing attenuated total reflectance (ATR) IR spectroscopy, researchers have characterized the surface adsorption of isonicotinic acid on hydrated colloidal ceria films at various pH levels. tandfonline.comnih.gov The experimental IR spectra, supported by DFT calculations, indicate that the adsorptive interactions are a result of outer-sphere coordination. tandfonline.comnih.gov Vibrational assignments confirmed that both the pyridyl ring nitrogen and the carboxylate functional group are involved in the interaction with the ceria surface. tandfonline.comnih.gov The specific orientation and binding mechanism can be inferred from the shifts in the vibrational frequencies of these groups upon adsorption. For example, changes in the symmetric and asymmetric stretching modes of the carboxylate group provide information on its coordination with the surface cerium ions. tandfonline.comnih.gov

Mass Spectrometry (MS) and Related Techniques

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESMS) is a crucial tool for the accurate mass determination and structural confirmation of pyridine-4-carboxylate compounds and their derivatives. This soft ionization technique allows for the analysis of intact molecular ions with high precision, facilitating the confirmation of molecular formulas.

HR-ESMS has been used to confirm the identities of newly synthesized ligands based on the pyridine-4-carboxylate framework, such as 2,6-di(pyrazol-1-yl)pyridine-4-carboxylate esters. nih.gov The technique provides the exact mass of the molecular ion, which is then compared to the theoretical mass calculated from the chemical formula, thus verifying the successful synthesis of the target compound. nih.govacs.org

In studies involving pyridine-carboxylate derivatives of hydroxysteroids, positive-ion ESI-mass spectra were investigated. rsc.org It was observed that isonicotinoyl derivatives, when analyzed by LC-ESI-MS, predominantly formed adduct ions with the acetonitrile (B52724) solvent, showing [M+H+CH₃CN]⁺ as a high-intensity peak. rsc.org This behavior is characteristic of the specific derivative and provides valuable information for developing sensitive and specific analytical methods using techniques like selected reaction monitoring (SRM). rsc.org

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is a powerful analytical technique for the separation, identification, and quantification of chemical compounds in a mixture. In the context of pyridine-4-carboxylate and its derivatives, LC-ESI-MS provides crucial information on molecular weight and structure.

Research has demonstrated the utility of LC-ESI-MS in the analysis of hydroxysteroids derivatized with various pyridine-carboxylates, including isonicotinoyl derivatives (related to pyridine-4-carboxylate). In these studies, the pyridine-carboxylate derivatives exhibited clear, single peaks in reversed-phase liquid chromatography. The positive-mode ESI-mass spectra of isonicotinoyl derivatives showed a predominant [M+H+CH₃CN]⁺ ion. nih.gov This indicates that even with the presence of multiple hydroxyl groups, a singly charged ion is consistently observed, simplifying spectral interpretation. nih.gov The derivatization process itself is a simple and versatile method that enhances the sensitivity and specificity for the determination of analytes by LC-ESI-MS. nih.gov

Furthermore, the technique has been successfully applied to separate and detect 4-(3-pyridinylmethylaminocarboxypropyl) phenylthiohydantoins, which are products of polypeptide degradation. nih.gov This demonstrates the capability of LC-ESI-MS to handle complex biological matrices and provide sensitive detection. The on-line mass analysis of these derivatives confirms their predicted mass and allows for high signal strength and sensitivity, which significantly improves the signal-to-noise ratio and enhances the conclusive interpretation of sequence data. nih.gov

| Analyte Type | Derivatizing Agent | Observed Ion in positive ESI-MS | Key Finding |

| Hydroxysteroids | Isonicotinoyl Chloride | [M+H+CH₃CN]⁺ | Simple and versatile derivatization for sensitive and specific determination. nih.gov |

| Polypeptide degradation products | 4-(3-pyridinylmethylaminocarboxypropyl) phenyl isothiocyanate | Predicted mass ions | Enhanced signal-to-noise ratio for conclusive data interpretation. nih.gov |

Thermal Analysis: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability and decomposition profile of materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

In the study of materials incorporating pyridine-4-carboxylic acid, such as functionalized Fe₃O₄ nanoparticles, TGA is employed to confirm the presence and stability of the organic component. researchgate.net For instance, in a study of pyridine-4-carboxylic acid functionalized Fe₃O₄ nanoparticles, TGA was used alongside other characterization techniques to confirm the successful fabrication of the organic-inorganic hybrid catalyst. researchgate.net

Generally, for carboxylate salts, TGA reveals a thermal decay profile that is dependent on the chemical structure of the ions. unca.edu The decomposition of metal carboxylate complexes with pyridine, for example, often begins with the liberation of the pyridine molecule. akjournals.com The mass loss observed in the TGA curve at specific temperature ranges can be correlated to the quantity of the coordinated pyridine. akjournals.com The thermal stability of such complexes is often lower than their corresponding non-pyridine counterparts, a phenomenon attributed to structural features. akjournals.com

| Material | Technique | Observation | Interpretation |

| Pyridine-4-carboxylic acid functionalized Fe₃O₄ nanoparticles | TGA | Mass loss at elevated temperatures | Confirms the presence and thermal stability of the organic functionalization. researchgate.net |

| Cu(II) carboxylate-pyridine complexes | TGA | Initial mass loss corresponding to pyridine | Decomposition starts with the release of coordinated pyridine. akjournals.com |

| General Carboxylate Salts | TGA | Thermal decay profile | Thermal stability is influenced by the chemical structure of the constituent ions. unca.edu |

Electron Microscopy and Imaging Techniques (TEM, SEM) for Nanoscale Materials

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are indispensable tools for visualizing the morphology and structure of materials at the nanoscale.

In the characterization of pyridine-4-carboxylic acid functionalized Fe₃O₄ nanoparticles, both TEM and SEM were utilized to investigate the size, shape, and surface morphology of the fabricated hybrid catalyst. researchgate.net Similarly, SEM has been used to study graphene modified with pyridine-4-carboxylic acid, revealing that the modification process leads to the bending of graphene sheets. researchgate.net The resulting material consists of nanosheets with sizes in the micrometer range. researchgate.net

TEM is a valuable technique for the thorough physicochemical characterization of newly synthesized nanoparticulates. nih.gov For inorganic nanoconstructs, which are often electron-dense, TEM allows for easy detection within biological systems without the need for special staining. nih.gov These techniques provide unequivocal information on the size, distribution, and morphology of nanoparticles, which is crucial for understanding their properties and applications. mdpi.com

| Material | Technique | Observation | Significance |

| Pyridine-4-carboxylic acid functionalized Fe₃O₄ nanoparticles | SEM, TEM | Nanoparticle size, shape, and surface morphology | Confirms the successful synthesis of the desired nanostructure. researchgate.net |

| Graphene modified by pyridine-4-carboxylic acid | SEM | Bended graphene sheets of micrometer size | Demonstrates the morphological changes induced by functionalization. researchgate.net |

Magnetic Characterization (VSM) for Magnetic Materials

Vibrating Sample Magnetometry (VSM) is a key technique for measuring the magnetic properties of materials. When pyridine-4-carboxylic acid is used to functionalize magnetic nanoparticles, such as Fe₃O₄, VSM is crucial for confirming that the magnetic properties are retained after the surface modification.

For pyridine-4-carboxylic acid functionalized Fe₃O₄ nanoparticles, VSM analysis is performed to determine their magnetic behavior. researchgate.net The results are essential to ensure that the resulting catalyst can be easily separated from a reaction mixture using an external magnet, a key advantage for reusable catalysts. researchgate.net The magnetic solid acid catalysts often exhibit comparable activity to commercial and homogeneous catalysts, with the added benefit of simple recovery. researchgate.net

| Material | Technique | Measurement | Importance |

| Pyridine-4-carboxylic acid functionalized Fe₃O₄ nanoparticles | VSM | Magnetic properties (e.g., saturation magnetization) | Confirms the retention of magnetic behavior, enabling easy catalyst separation. researchgate.net |

Powder Diffraction Studies (XRD) for Bulk Material Characterization

Powder X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure of materials. It provides information on the phase, lattice parameters, and crystallite size of a sample.

In the study of pyridine-4-carboxylic acid functionalized Fe₃O₄ nanoparticles, XRD is used to identify the crystalline phase of the magnetic core and to assess whether the crystal structure is altered by the functionalization process. researchgate.net The diffraction patterns can confirm the presence of the Fe₃O₄ phase. mdpi.com

| Material | Technique | Information Obtained | Application |

| Pyridine-4-carboxylic acid functionalized Fe₃O₄ nanoparticles | XRD | Crystalline phase of the Fe₃O₄ core | Confirms the structural integrity of the magnetic nanoparticles after functionalization. researchgate.net |

| Coordination polymers with pyridine-2,4,6-tricarboxylic acid | X-ray Crystallography | Three-dimensional molecular structure | Elucidates the coordination environment of metal ions and the overall framework structure. rsc.org |

| Pyridinium-4-carboxylic acid hydrogen squarate | X-ray Structural Analysis | Proton transfer and ionic complex formation | Determines the nature of intermolecular interactions and the ionic state of the components. rsc.org |

Coordination Chemistry and Metal Pyridine 4 Carboxylate Complexes

Ligand Design and Coordination Modes

The coordination behavior of pyridine-4-carboxylate is dictated by the presence of two key functional groups: the carboxylate moiety and the pyridyl nitrogen. These groups can act independently or in concert to bind to one or more metal centers, giving rise to a rich variety of coordination modes.

The pyridine-4-carboxylate ligand can exhibit several coordination modes, including monodentate, bidentate, and polydentate (bridging) binding.

Monodentate Coordination: In the monodentate mode, the ligand binds to a single metal center through either one of the carboxylate oxygen atoms or the pyridyl nitrogen atom. This type of coordination is common and can be influenced by factors such as the nature of the metal ion, the presence of other ligands, and the reaction conditions. For instance, in some complexes, the isonicotinamide (B137802) ligand, a derivative of pyridine-4-carboxylic acid, coordinates to copper(II) ions in a monodentate fashion through the pyridine (B92270) nitrogen atom. researchgate.net

Bidentate Coordination: Bidentate coordination involves the ligand binding to a single metal center through two donor atoms. In the case of pyridine-4-carboxylate, this can occur in a chelating fashion where both oxygen atoms of the carboxylate group bind to the metal. Another possibility is the formation of a chelate ring involving the pyridyl nitrogen and one of the carboxylate oxygen atoms, a mode more commonly seen with pyridine-2-carboxylate due to the favorable five-membered ring formation. nih.gov For pyridine-4-carboxylate, a bidentate bridging mode is more prevalent.

Polydentate (Bridging) Coordination: Pyridine-4-carboxylate is an excellent bridging ligand, capable of linking multiple metal centers to form one-, two-, or three-dimensional coordination polymers. The carboxylate group can bridge two metal ions in a syn-syn, syn-anti, or anti-anti conformation. researchgate.net Furthermore, the pyridyl nitrogen can coordinate to another metal ion, leading to extended network structures. This bridging capability is a key feature in the construction of metal-organic frameworks (MOFs).

Both the carboxylate group and the pyridyl nitrogen atom of the pyridine-4-carboxylate ligand play crucial roles in its coordination to metal ions.

The carboxylate group is a versatile coordinating agent. It can bind to metal ions in a monodentate fashion through one of its oxygen atoms, or in a bidentate manner, chelating to a single metal ion or bridging two different metal centers. wikipedia.org The difference in the asymmetric and symmetric stretching frequencies of the carboxylate group in the infrared spectra of its metal complexes can provide information about its coordination mode. nih.gov For instance, a large difference between these frequencies often suggests a monodentate coordination. nih.gov

The pyridyl nitrogen atom acts as a Lewis base and readily coordinates to a wide range of metal ions. jscimedcentral.com Its involvement in coordination is often confirmed by a shift in the ring breathing vibration in the infrared spectrum of the complex compared to the free ligand. nih.gov The nitrogen atom's position at the 4-position of the pyridine ring, para to the carboxylate group, allows for the formation of extended, linear, or angular bridged structures, which is a key aspect in the design of coordination polymers. The interplay between the coordination of the carboxylate oxygen atoms and the pyridyl nitrogen atom allows for the construction of complexes with diverse dimensionalities and topologies.

Synthesis and Structural Characterization of Metal Complexes

The versatile coordination behavior of pyridine-4-carboxylate has been exploited to synthesize a wide array of metal complexes with interesting structures and properties.

Complexes of cobalt(II) and nickel(II) with pyridine-carboxylate ligands have been synthesized and structurally characterized. For instance, the hydrothermal synthesis of a cobalt(II) complex with 3-pyrid-3-ylbenzoic acid, a derivative of pyridine-carboxylic acid, resulted in a coordination polymer where the ligand links two Co(II) centers. researchgate.net In some structures, the metal ions adopt a trans-octahedral geometry with two pyridyl nitrogens and four water molecules in the coordination sphere. scilit.com

Similarly, nickel(II) complexes with pyridine-carboxylate ligands have been prepared. A pyridine carboxylato-bridged coordination polymer of nickel(II), [Ni(3,3-pbc)2(H2O)2]n (where 3,3-pbc = 3-pyrid-3-ylbenzoic acid), has been synthesized and its structure determined by X-ray diffraction. researchgate.net In this complex, the carboxylate groups of the ligand exhibit both bis-monodentate and bidentate chelating coordination modes. researchgate.net The synthesis of nickel(II) carboxylate complexes with pyridine as a co-ligand has also been reported, leading to the formation of both mononuclear and dinuclear complexes. tandfonline.com

| Compound | Metal Ion | Coordination Geometry | Key Structural Feature |

| [Co(iso)₂(H₂O)₄] | Co(II) | trans-Octahedral | Mononuclear complex with coordinated water molecules |

| [Ni(3,3-pbc)₂(H₂O)₂]n | Ni(II) | Octahedral | 1D coordination polymer |

| [Ni₂(µ₂-H₂O)(C₁₅H₃₁COO)₄(pyr)₄] | Ni(II) | Octahedral | Dinuclear complex with a bridging water molecule |

Iron(II) complexes incorporating pyridine-carboxylate type ligands are of particular interest due to their potential to exhibit spin-crossover (SCO) behavior. SCO is a phenomenon where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. mdpi.comnih.gov

The spin state of an iron(II) complex is determined by the ligand field strength. Ligands that induce a large crystal field splitting will favor the LS state (S=0), while weaker field ligands will lead to the HS state (S=2). By carefully designing the ligand, it is possible to create iron(II) complexes where the energy difference between the LS and HS states is comparable to thermal energy, allowing for a temperature-induced spin transition.

For example, iron(II) complexes with 2,6-di(pyrazol-1-yl)pyridine-4-carboxylate esters have been synthesized and their magnetic properties investigated. mdpi.com Some of these complexes exhibit a gradual spin-crossover from a low-spin state at low temperatures to a high-spin state at higher temperatures. mdpi.com One solvated complex even shows a more abrupt spin transition with thermal hysteresis, a key feature for potential applications in molecular switches and data storage devices. mdpi.com

| Complex | Spin Transition | T½ (K) | Hysteresis (K) |

| [Fe(L⁵)₂][BF₄]₂·acetone (B3395972) (L⁵ = benzyl (B1604629) 2,6-di{pyrazol-1-yl}pyridine-4-carboxylate) | Abrupt | 273 | 9 |

| Other [Fe(L)₂][BF₄]₂ complexes (L = substituted 2,6-di{pyrazol-1-yl}pyridine-4-carboxylate) | Gradual | N/A | N/A |

A large number of copper(I) and copper(II) complexes with pyridine-carboxylate ligands have been reported. The synthesis of these complexes can often be achieved through hydrothermal methods or by direct reaction of a copper(II) salt with the ligand in a suitable solvent. mdpi.com

Copper(II) complexes with pyridine-carboxylate ligands display a wide range of structural diversity, from mononuclear species to one-, two-, and three-dimensional coordination polymers. rsc.orgmdpi.com In a one-dimensional coordination polymer, [Cu(µ-cpna)(phen)(H₂O)]n, the copper(II) center is six-coordinate with a distorted octahedral geometry, coordinated by three carboxylate oxygen atoms from two different ligand molecules, a water molecule, and two nitrogen atoms from a phenanthroline ligand. mdpi.com

The coordination environment around the copper ion can vary. For example, in some complexes, the copper(II) ion is in a distorted square pyramidal geometry. nih.gov The pyridine-4-carboxylate ligand can act as a linker, connecting copper centers to form extended structures. The specific coordination mode of the ligand and the resulting dimensionality of the complex are influenced by factors such as the presence of other ligands, the counter-ion, and the reaction conditions.

| Compound | Metal Ion | Coordination Geometry | Dimensionality |

| [Cu(µ-cpna)(phen)(H₂O)]n | Cu(II) | Distorted Octahedral | 1D |

| [Cu(phen)₂(H₂O)]₂[Cu₂(µ-Hdppa)₂(Hdppa)₂] | Cu(II) | Distorted Trigonal Bipyramidal | 0D (discrete) |

| Dinuclear Copper(II) Carboxylates with Substituted Pyridines | Cu(II) | Distorted Square Pyramidal | 0D (dinuclear) |

Gallium(III) Complexes

Gallium(III) complexes with pyridine carboxylate ligands have been synthesized and characterized. researchgate.netresearcher.life These complexes are of interest due to their potential therapeutic applications. researchgate.net The coordination of Ga(III) with pyridine dicarboxylic acid derivatives can result in the formation of three-dimensional supramolecular structures through hydrogen bonds and aromatic π-π packing interactions. jlu.edu.cn In these complexes, the pyridine dicarboxylate ligand can act as a tridentate ligand, coordinating to the central Ga(III) ion. jlu.edu.cn The resulting complexes have been shown to exhibit intense blue emission in the solid state at room temperature, which is attributed to π*-π transitions centered on the ligands. jlu.edu.cn The stability of Ga(III) bonding with such ligands can be attributed to the chelating effect. uni-muenchen.de

A series of novel Ga(III)—pyridine carboxylates have been synthesized through a simple one-step procedure, including complexes with picolinic acid, dipicolinic acid, chelidamic acid, and 4-chlorodipicolinic acid. researchgate.net These complexes have been characterized using various techniques, including vibrational spectroscopy, elemental analysis, thermogravimetric analysis, and X-ray diffraction to confirm their molecular structure and intermolecular interactions. researchgate.net

| Complex | Ligand |

| [Ga(Pic)3]·H2O | Picolinic acid |

| H3O[Ga(Dpic)2]·H2O | Dipicolinic acid |

| [Ga(Chel)(H2O)(OH)]2·4H2O | Chelidamic acid |

| [Ga(Cldpic)(H2O)(OH)]2 | 4-chlorodipicolinic acid |

Zinc and Manganese Complexes

Zinc and manganese complexes based on pyridine-dicarboxylic acids have been extensively studied. rsc.orgrsc.orgresearchgate.net The coordination of pyridine-2,5-dicarboxylic acid N-oxide with Mn(II) can result in a dimeric structure where the carboxylate group bridges two metal centers. rsc.org In contrast, its coordination with Zn(II) can lead to a monomeric structure with a distorted octahedral coordination geometry. rsc.org The coordination modes of the carboxylate groups can be diagnosed using the separation between the asymmetric and symmetric stretching frequencies in the IR spectra. rsc.org

The preferred coordination number for both Mn(II) and Mg(II) is six, while for Zn(II) it can range from four to six. acs.org While Mg(II) and Mn(II) typically bind to oxygen ligands, Mn(II) is more receptive to nitrogen ligands, and Zn(II) prefers nitrogen and sulfur ligands. acs.org In the presence of pyridine-2,3-dicarboxylic acid and 4,4'-bipyridine, Mn(II) can be oxidized to Mn(III) to form a polymeric compound. In this anionic complex, the Mn(III) center is six-coordinate with a distorted octahedral geometry, attached to two pyridine-2,3-dicarboxylate ligands.

Three coordination complexes involving Mn(II) and Zn(II) with pyridine-2,5-dicarboxylic acid N-oxide (H2pydco) and 2,2′-bipyridine (bpy) have been synthesized and characterized:

[Mn2(pydco)2(bpy)2(H2O)2]·2H2O

[Zn(bpy)(Hpydco)2]

[Zn(bpy)Cl(Hpydco)]·2H2O rsc.org

These complexes are discrete and contain N- and O-donor ligands, where the pydco2− ligand can coordinate to the metal centers through the N-oxide oxygen and one carboxylate oxygen, forming a six-membered chelate ring. rsc.orgresearchgate.net The stability of these structures in the solid state is enhanced by extensive intermolecular interactions such as hydrogen bonds and π-interactions. rsc.orgresearchgate.net

Lanthanide(III) Complexes

Lanthanide(III) complexes with pyridine carboxylate ligands have garnered significant attention due to their interesting luminescence and magnetic properties. rsc.orgrsc.org The carboxylate groups in these complexes can coordinate to the lanthanide ions through both monodentate and bidentate coordination modes. rsc.org The synthesis of these complexes can be achieved under hydrothermal or solvothermal conditions. mdpi.com

For example, three lanthanide compounds have been synthesized using 2,2′-bipyridine-6,6′-dicarboxylic acid (H2bpda):

{[Dy2(bpda)3(H2O)3]4·2H2O}

{[Sm(bpda)2·(H2O)]·H2O}n

{[Tb2(bpda)3(H2O)3]4·2H2O} rsc.orgrsc.org

The Dy and Tb complexes are isostructural, forming a 3D supramolecular structure, while the Sm complex forms a one-dimensional chain structure that is further connected into a three-dimensional supramolecular structure through hydrogen bonds. rsc.orgrsc.org These compounds exhibit characteristic luminescence, and the samarium complex shows a long luminescence lifetime and high fluorescence quantum yield. rsc.org A series of neutral mononuclear lanthanide complexes with the formula [Ln(HL)2(NO3)3] (where HL is 4′-(1H-imidazol-1-yl)biphenyl-4-carboxylic acid) have also been synthesized and shown to be isostructural. mdpi.com The europium-containing complex in this series displays the characteristic emission peaks of the Eu(III) ion. mdpi.com

Sodium Peroxidomolybdate(VI) Hybrid Compounds

Organic-inorganic hybrid compounds based on sodium peroxidomolybdates(VI) and derivatives of pyridine acids have been synthesized and characterized. mdpi.comnih.gov These hybrid compounds contain an inorganic part consisting of a pentagonal bipyramid with a central molybdenum atom, and an organic part derived from pyridine carboxylic acids. mdpi.comnih.govresearchgate.net

Two such hybrid compounds have been synthesized using 3,5-dicarboxylic pyridine acid (Na-35dcpa) and N-oxide isonicotinic acid (Na-isoO). mdpi.comnih.gov The type of organic component used in the synthesis influences the resulting crystal structure. mdpi.comnih.gov Both compounds were found to be stable at room temperature and possess very low specific surface areas. mdpi.com

| Compound | Organic Moiety |

| Na-35dcpa | 3,5-dicarboxylic pyridine acid |

| Na-isoO | N-oxide isonicotinic acid |

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. chemrxiv.org Pyridine-dicarboxylate ligands are excellent candidates for the construction of these frameworks due to their rigidity and ability to coordinate with metal centers in various ways. The choice of the metal ion and the structure of the organic ligand significantly influence the final structure and properties of the resulting MOF or coordination polymer. rsc.orgresearchgate.net

Design and Assembly Principles

The design and assembly of MOFs and coordination polymers based on pyridine-carboxylate ligands rely on the coordination preferences of the metal ions and the versatile binding modes of the ligand. The presence of both a nitrogen atom in the pyridine ring and oxygen atoms in the carboxylate groups allows for the formation of robust and multidimensional structures. acs.org The reaction conditions, such as temperature, solvent, and the presence of template molecules, can also play a crucial role in determining the final structure. researchgate.netrsc.org

The general approach to synthesizing these materials involves combining the metal salt and the pyridine-carboxylate ligand in a suitable solvent, often under hydrothermal or solvothermal conditions. mdpi.comrsc.org This method allows for the slow crystallization of the product, leading to well-defined structures.

Porous Structures in Crystalline State

A key feature of many MOFs and coordination polymers is their porosity, which arises from the formation of channels or cavities within the crystalline structure. chemrxiv.org The size and shape of these pores can be tuned by carefully selecting the metal centers and the organic linkers.

Chemical Modification and Derivatives of Pyridine 4 Carboxylic Acid

Pyridine-4-carboxylate Esters: Synthesis and Structural Variation

The esterification of pyridine-4-carboxylic acid is a fundamental transformation that paves the way for a multitude of derivatives. The synthesis of these esters can be broadly achieved through several established methods, including the Fischer-Speier esterification, which involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. Other methods involve the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an alcohol. The structural diversity of the resulting esters is vast, depending on the nature of the alcohol used in the synthesis.

Methyl Pyridine-4-carboxylate

Methyl pyridine-4-carboxylate is one of the simplest ester derivatives of pyridine-4-carboxylic acid. It is a colorless liquid at room temperature and serves as a key intermediate in the synthesis of more complex molecules.

Synthesis: The synthesis of methyl pyridine-4-carboxylate is commonly achieved through the Fischer-Speier esterification of pyridine-4-carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions. The use of thionyl chloride (SOCl₂) in methanol can also facilitate this transformation by forming anhydrous HCl in situ, which acts as the catalyst. Another approach involves the alkylation of the carboxylate salt with methyl iodide.

Structural Variation: The structure of methyl pyridine-4-carboxylate is characterized by the planar pyridine (B92270) ring and the methyl ester group. The presence of the electron-withdrawing ester group influences the electronic properties of the pyridine ring.

| Property | Value |

| Chemical Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol |

| CAS Number | 2459-09-8 |

| Boiling Point | 208 °C |

| Density | 1.161 g/mL |

Propane-1,3-diyl Bis(pyridine-4-carboxylate)

Propane-1,3-diyl bis(pyridine-4-carboxylate) is a diester formed by linking two pyridine-4-carboxylate units with a flexible propane-1,3-diyl spacer.

Synthesis: This compound is synthesized by reacting isonicotinic acid with 1,3-propanediol (B51772). A common method involves first converting isonicotinic acid to isonicotinoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) in the presence of a catalyst such as N,N-dimethylformamide (DMF). The resulting acyl chloride is then reacted with 1,3-propanediol to yield the desired diester .

Structural Variation: X-ray crystallography studies have revealed that the molecule possesses a C₂ rotational symmetry axis passing through the central carbon atom of the propane (B168953) chain. The propanediyl group adopts a gauche-gauche conformation. The dihedral angle between the planes of the two pyridine rings is approximately 80.3°. The crystal structure is stabilized by weak intermolecular C-H···N and C-H···O hydrogen bonds .

| Property | Value |

| Chemical Formula | C₁₅H₁₄N₂O₄ |

| Molecular Weight | 286.28 g/mol |

| Conformation | Gauche-Gauche |

| Dihedral Angle (Pyridine Rings) | ~80.3° |

Butane-1,4-diyl Bis(pyridine-4-carboxylate)

Similar to its propane counterpart, butane-1,4-diyl bis(pyridine-4-carboxylate) is a diester featuring a longer, four-carbon aliphatic linker.

Synthesis: The synthesis is achieved by reacting isonicotinoyl chloride hydrochloride with 1,4-butanediol (B3395766) in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The reaction mixture is typically heated to facilitate the esterification nih.gov.

Structural Variation: The molecule is centrosymmetric, with the butane (B89635) chain adopting an extended, all-trans (zigzag) conformation. The pyridine ring is nearly coplanar with the adjacent carboxylate group, with a small dihedral angle between them. Unlike some aromatic compounds, significant π-π stacking interactions between the pyridine rings of adjacent molecules are not observed in the crystal structure nih.gov.

| Property | Value |

| Chemical Formula | C₁₆H₁₆N₂O₄ |

| Molecular Weight | 300.31 g/mol |

| Conformation | Extended Zigzag |

| Symmetry | Centrosymmetric |

Benzoylmethyl Pyridine-4-carboxylate

Benzoylmethyl pyridine-4-carboxylate is an ester that incorporates a phenacyl group, which can also serve as a photoremovable protecting group in organic synthesis.

Synthesis: This derivative is synthesized by the reaction of pyridine-4-carboxylic acid with 2-bromo-1-phenylethanone (phenacyl bromide). The reaction is typically carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) in the presence of a base, such as triethylamine, which deprotonates the carboxylic acid, facilitating its nucleophilic attack on the electrophilic carbon of the phenacyl bromide acs.org.

Structural Variation: In the crystal structure of benzoylmethyl pyridine-4-carboxylate, the phenyl and pyridyl rings are not coplanar, exhibiting a significant dihedral angle of approximately 65.8°. The conformation of the linkage between the two carbonyl groups is described by a C-C-O-C torsion angle of about -80.8°. The molecular packing in the solid state is stabilized by C-H···π interactions involving the phenyl and pyridine rings acs.org.

| Property | Value |

| Chemical Formula | C₁₄H₁₁NO₃ |

| Dihedral Angle (Phenyl/Pyridyl) | ~65.8° |

| Torsion Angle (C-C-O-C) | ~-80.8° |

2-(Pyridine-4-carbonyloxy)ethyl Pyridine-4-carboxylate

Detailed synthetic and structural information for 2-(Pyridine-4-carbonyloxy)ethyl Pyridine-4-carboxylate is not widely available in the surveyed scientific literature. However, its synthesis would likely involve the reaction of two equivalents of a pyridine-4-carboxylic acid derivative with one equivalent of ethylene (B1197577) glycol.

Alkyl and Alkoxyphenyl 2,6-bis{pyrazol-1-yl}pyridine-4-carboxylate Esters

This class of esters incorporates the 2,6-bis(pyrazol-1-yl)pyridine (bpp) moiety, a well-known tridentate ligand in coordination chemistry, with an ester linkage at the 4-position of the pyridine ring. The variation in the alkyl and alkoxyphenyl groups allows for the fine-tuning of the electronic and steric properties of these molecules.

Synthesis: These esters are synthesized from 2,6-di(pyrazol-1-yl)pyridine-4-carboxylic acid. One common method involves the use of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the esterification with the corresponding alkyl or alkoxyphenyl alcohol. Alternatively, the carboxylic acid can be converted to the more reactive acyl chloride by refluxing in thionyl chloride, followed by reaction with the alcohol.

Structural Variation: Two series of these esters, 4-(alkoxyphenyl) 2,6-bis{pyrazol-1-yl}pyridine-4-carboxyate and alkyl 2,6-bis{pyrazol-1-yl}pyridine-4-carboxyate, have been synthesized and studied, particularly in the context of their iron(II) complexes mdpi.comnih.govbohrium.comfigshare.com. The structural variations arise from the different alkyl chain lengths (e.g., CnH2n+1 where n = 6, 12, 14, 16, 18) and the presence of either a direct alkyl or an alkoxyphenyl substituent on the ester oxygen. The crystal structures of the iron(II) complexes of these ligands show that the long alkyl chains can adopt different conformations and packing arrangements in the solid state, which can influence the magnetic properties of the complexes mdpi.comnih.govbohrium.comfigshare.com.

Pyridine-4-carboxylate Amides and Hydrazides

The carboxyl group of pyridine-4-carboxylic acid is a prime site for modification, leading to the formation of amides and hydrazides. These derivatives are often key intermediates in the synthesis of more complex molecules and can exhibit interesting biological activities themselves.

Pyridine-4-carboxamide, a simple amide derivative, is a versatile compound utilized in both the pharmaceutical and agrochemical sectors. Its synthesis enhances the solubility and reactivity of the parent molecule, making it a valuable building block in medicinal chemistry. Researchers have leveraged its properties to develop novel therapeutic agents, particularly for neurological disorders, and as intermediates in the synthesis of other complex organic molecules.

Hydrazides of pyridine-4-carboxylic acid, such as 4-Pyridine carboxylic acid hydrazide (PCH), are another important class of derivatives. Novel PCH derivatives have been synthesized by treating the lead molecule with substituted arylsulphonyl and benzoyl chlorides. These modifications can lead to compounds with noticeable effects on motor activity, highlighting the potential for developing new central nervous system agents.

A notable hydrazide derivative is isoniazid (B1672263), a key medication in the treatment and prevention of tuberculosis. The synthesis of isonicotinic acid gained significant importance following the discovery of isoniazid's therapeutic efficacy.

Pyridine-4-carboxylic Acid Derivatives with Fused Heterocyclic Rings

The fusion of additional heterocyclic rings to the pyridine-4-carboxylic acid framework results in complex polycyclic structures with unique three-dimensional arrangements and electronic properties. These modifications have been explored to create novel compounds with a range of biological activities.

The fusion of a pyrazole (B372694) ring to the pyridine-4-carboxylic acid backbone has been an area of active research. One synthetic route involves the preparation of 3-phenyl-1-(pyridine-4-carbonyl)-1H-pyrazole-4-carboxylic acid (PPP). This is achieved by first synthesizing N′-[(1Z)-1-substituted phenyl ethylidene]pyridine-4-carbonyl hydrazide from isoniazide and a substituted acetophenone. This intermediate is then used to form 3-phenyl-1-(pyridine-4-carbonyl)-1H-pyrazole-4-carbaldehyde, which is subsequently oxidized to the final carboxylic acid derivative. researchgate.net

Another approach involves the one-pot reaction of α,β-unsaturated aldehydes, cyclic-1,3-diketones, and 5-aminopyrazole to synthesize new styryl-linked pyridine derivatives fused with a pyrazole ring. researchgate.net These multicomponent reactions offer an efficient pathway to complex heterocyclic scaffolds. The synthesis of pyrazolo[3,4-b]pyridines often utilizes 3-aminopyrazole (B16455) as a starting material, which acts as a dinucleophile reacting with a biselectrophile. nih.gov

| Starting Materials | Reaction Type | Fused Product | Ref. |

| Isoniazide, Substituted acetophenone | Multi-step synthesis | 3-phenyl-1-(pyridine-4-carbonyl)-1H-pyrazole-4-carboxylic acid | researchgate.net |

| α,β-Unsaturated aldehyde, Cyclic-1,3-diketone, 5-Aminopyrazole | One-pot multicomponent reaction | Styryl-linked pyrazole-fused pyridine | researchgate.net |

| 3-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonate | Gould-Jacobs reaction | 1H-Pyrazolo[3,4-b]pyridine | nih.gov |

The synthesis of pyrrolo[3,4-c]pyridine derivatives has garnered attention due to their broad spectrum of pharmacological properties. nih.govmdpi.com A notable example is the synthesis of a series of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates. These compounds have been evaluated for their anti-HIV-1 activity, with research indicating that the ester substituent at the 4-position significantly influences their inhibitory activity against HIV-1 replication. nih.gov

The general methods for synthesizing the pyrrolo[3,4-c]pyridine-1,3-dione (also known as 5-azaphthalimide) scaffold can be categorized into three main approaches: the annulation of the pyrrole (B145914) moiety, the annulation of the pyridine ring, and the tandem closure of both rings. researchgate.net

| Derivative Class | Key Structural Feature | Reported Biological Activity | Ref. |

| 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates | Ester substituent at position 4 | Anti-HIV-1 | nih.gov |

The fusion of an isoxazole (B147169) ring to the pyridine backbone has led to the development of isoxazolo[5,4-b]pyridine (B12869864) derivatives. The synthesis of these compounds has been achieved through various methods. One approach involves the reaction of 3-methylisoxazol-5-amine with ethyl 2-cyano-3-ethoxyacrylate, which results in the formation of ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate.

A divergent synthesis of two different types of isoxazolo[5,4-b]pyridines has been reported through the condensation of 5-aminoisoxazoles with β,γ-alkynyl-α-imino esters. Depending on the catalyst used (different silver salts or a phosphoric acid), either isoxazolo[5,4-b]pyridine-α-carboxylates or isoxazolo[5,4-b]pyridine-γ-carboxylates can be obtained as the major product.

Furthermore, the reaction of 3-methylisoxazol-5-amine with esters of arylidene pyruvic acids can lead to the formation of isoxazolo[5,4-b]pyridine carboxylic acids, although the stability of the starting amine can be a limiting factor.

| Starting Materials | Key Reagent | Product | Ref. |

| 3-Methylisoxazol-5-amine | Ethyl 2-cyano-3-ethoxyacrylate | Ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate | |

| 5-Aminoisoxazoles | β,γ-Alkynyl-α-imino esters | Isoxazolo[5,4-b]pyridine-α-carboxylates or -γ-carboxylates |

Comparison of Pyridine Carboxylic Acid Isomers (Picolinic, Nicotinic, Isonicotinic) in Chemical Studies

The three isomers of pyridine carboxylic acid—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—exhibit distinct chemical and physical properties due to the different positions of the carboxylic acid group on the pyridine ring. These differences in steric and electrostatic interactions can influence their biological activities.

Physicochemical analyses have demonstrated that the varying placement of the carboxyl group affects parameters such as acidity and molecular geometry. For instance, the pH of isonicotinic acid is reported to be 3.39. nih.gov The position of the nitrogen atom relative to the carboxyl group also impacts intermolecular interactions, such as hydrogen bonding, which in turn affects crystal structure and solubility.

In biological studies, these isomers can display markedly different effects. For example, in models of nociceptive response and inflammation, picolinic acid and nicotinic acid have shown activity, whereas isonicotinic acid was found to be devoid of activity in the same models. This highlights how the seemingly subtle change in the substituent position on the pyridine ring can lead to significant differences in the biological properties of these isomers.

| Isomer | IUPAC Name | Position of COOH | Notable Properties/Activities | Ref. |

| Picolinic Acid | Pyridine-2-carboxylic acid | 2 | Active in some models of nociceptive response. | |

| Nicotinic Acid | Pyridine-3-carboxylic acid | 3 | Inhibits some aspects of the inflammatory response. | |

| Isonicotinic Acid | Pyridine-4-carboxylic acid | 4 | Lacks activity in certain nociceptive and inflammatory models where other isomers are active. |

Applications of Pyridine 4 Carboxylate in Chemical Sciences

Analytical Chemistry Applications

In the realm of analytical chemistry, pyridine-4-carboxylate is instrumental in both qualitative and quantitative analysis. It forms the basis of sensitive spectrophotometric methods and is employed in derivatization procedures to enhance the detectability of analytes in chromatography.

A significant application of pyridine-4-carboxylate is in the spectrophotometric quantification of cyanide ions (CN⁻). These methods are based on the König reaction, where cyanide reacts with a chlorinating agent, such as chloramine-T, to form cyanogen (B1215507) chloride (CNCl). The cyanogen chloride then cleaves the pyridine (B92270) ring of isonicotinic acid, leading to the formation of an intermediate that subsequently reacts with a compound containing an acidic methylene (B1212753) group to produce a colored polymethine dye. The intensity of the resulting color is directly proportional to the cyanide concentration.

The isonicotinic acid-pyrazolone method is a well-established technique for cyanide determination. nii.ac.jpnemi.gov In this procedure, after the initial reaction of cyanide with chloramine-T, a solution of sodium isonicotinate (B8489971) and pyrazolone (B3327878) is added. nii.ac.jp This leads to the formation of a stable blue dye. envjournal.ru The reaction conditions, such as pH, temperature, and reaction time, are optimized to ensure accurate and reproducible results. For instance, the procedure may involve using a phosphate (B84403) buffer to maintain a pH of 6.6 and allowing the color to develop at 25°C for 30 minutes before measuring the absorbance at a wavelength of 638 nm. nii.ac.jp This method is applicable for the determination of cyanide ions in the range of 0.05 to 0.5 parts per million (ppm). nii.ac.jp While effective, this method has been noted for having a lower sensitivity and higher variability in absorbance compared to newer methods. nii.ac.jp To enhance sensitivity, modifications such as coupling the method with polarography have been explored, which can significantly lower the detection limit. envjournal.ru

| Parameter | Condition | Reference |

|---|---|---|

| Principle | König reaction followed by reaction with pyrazolone | nii.ac.jpenvjournal.ru |

| Reagents | Chloramine-T, Sodium Isonicotinate, Pyrazolone | nii.ac.jp |

| pH | 6.6 (using phosphate buffer) | nii.ac.jp |

| Temperature | 25°C | nii.ac.jp |

| Reaction Time | 30 minutes | nii.ac.jp |

| Wavelength of Maximum Absorbance (λmax) | 638 nm | nii.ac.jp |

| Concentration Range | 0.05 - 0.5 ppm | nii.ac.jp |

An alternative and often preferred method utilizes sodium barbiturate (B1230296) in place of pyrazolone. researchgate.nettandfonline.comcolab.wssemanticscholar.org This method offers several advantages, including the use of water-soluble and odorless reagents. researchgate.net The reaction chemistry is similar, involving the formation of cyanogen chloride which then reacts with isonicotinic acid and sodium barbiturate to produce a soluble violet-blue product. researchgate.nettandfonline.comcolab.wssemanticscholar.orgb-cdn.net The color development is influenced by the concentrations of the reagents, pH, temperature, and time. researchgate.net Optimal conditions often involve a pH between 4 and 6, with the maximum absorbance being reached within 15 to 20 minutes at 25°C. researchgate.nettandfonline.comcolab.wssemanticscholar.org The absorbance is typically measured at a wavelength of around 595-600 nm. researchgate.nettandfonline.comcolab.wssemanticscholar.org This method has demonstrated higher sensitivity than the pyrazolone-based method and is applicable to water samples containing 0–0.5 μg CN⁻ ml⁻¹. researchgate.nettandfonline.comcolab.wssemanticscholar.org The reagent solution is also notably stable, lasting for at least 20 days at room temperature. researchgate.net

| Feature | Isonicotinic Acid-Pyrazolone Method | Isonicotinic Acid-Sodium Barbiturate Method | Reference |

|---|---|---|---|

| Coupling Reagent | Pyrazolone | Sodium Barbiturate | nii.ac.jpresearchgate.net |

| Final Product Color | Blue | Violet-blue | envjournal.rutandfonline.comcolab.wssemanticscholar.org |

| λmax | 638 nm | ~600 nm | nii.ac.jptandfonline.comcolab.wssemanticscholar.org |

| Reagent Solubility | Pyrazolone is poorly soluble in water | Reagents are water-soluble | researchgate.net |

| Reagent Odor | Can have an unpleasant odor associated with pyridine (if used as a solvent) | Odorless reagents | researchgate.net |

| Sensitivity | Lower | Higher (approximately 1.3 times that of JIS methods using pyrazolone) | nii.ac.jpresearchgate.net |

| Reagent Stability | - | Stable for at least 20 days at room temperature | researchgate.net |

Pyridine-4-carboxylate and its derivatives are valuable in the field of chromatography, both in the direct analysis of the compound and its isomers, and as a derivatizing agent to improve the separation and detection of other molecules.

High-Performance Liquid Chromatography (HPLC) methods have been developed for the separation and analysis of pyridinecarboxylic acid isomers, including pyridine-4-carboxylate (isonicotinic acid). helixchrom.com Due to the polar and ionizable nature of these compounds, specialized chromatographic techniques are often required. Mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange properties, has proven effective in separating these isomers. helixchrom.com For example, a core-shell mixed-mode reversed-phase cation-exchange column can be used to separate 2-pyridinecarboxylic acid, 3-pyridinecarboxylic acid, and 4-pyridinecarboxylic acid. helixchrom.com The retention of these compounds is influenced by the mobile phase composition, including the amount of organic modifier (e.g., acetonitrile), buffer concentration, and pH. helixchrom.com These methods are typically fast, robust, and reproducible, making them suitable for the analysis of pyridinecarboxylic acid isomers in various sample matrices. helixchrom.com

In Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is a strategy used to improve the chromatographic properties and enhance the ionization efficiency of analytes, thereby increasing the sensitivity and specificity of the analysis. researchgate.net Pyridine-4-carboxylate (isonicotinate) derivatives have been investigated for this purpose. For instance, the isonicotinoyl derivatives of hydroxysteroids have been synthesized to improve their behavior in LC-electrospray ionization-MS (LC-ESI-MS). nih.gov While picolinoyl derivatives often show a predominance of the protonated molecule [M+H]⁺, isonicotinoyl derivatives tend to form adducts with the mobile phase, such as [M+H+CH₃CN]⁺, with high intensity. nih.gov This alteration in the mass spectrometric response can be advantageous for specific analytical applications. The derivatization process itself can be achieved through methods like the acyl chloride method or the mixed anhydride (B1165640) method. nih.gov The use of such derivatization strategies allows for the sensitive and specific determination of a wide range of compounds that may otherwise be challenging to analyze by LC-MS. nih.govresearchgate.net

Development of Chromatographic Techniques for Separation and Analysis

Materials Science Applications

In materials science, the isonicotinate moiety is a key component in the bottom-up construction of novel materials with tailored properties. Its rigid structure and defined coordination points make it an ideal candidate for building ordered, functional architectures.

The incorporation of sodium carboxylate groups into polymer structures is a recognized strategy for developing functional materials with enhanced physical properties. The ionic nature of the sodium carboxylate group can introduce strong intermolecular interactions, significantly modifying the characteristics of the polymer matrix. While direct polymerization of sodium;pyridine-4-carboxylate is not common, the principles of using sodium carboxylates to functionalize polymers are well-established.

For instance, research on ABA block polyester (B1180765) thermoplastic elastomers has demonstrated that functionalizing the polymer chains with carboxylic acid groups and subsequently neutralizing them with sodium hydroxide (B78521) to form sodium carboxylate side chains dramatically improves the material's mechanical properties. This process of ionization enhances tensile strength, elasticity, and elastic recovery due to the formation of ionic crosslinks within the material nih.gov. In one study, converting the carboxylic acid form of a block polyester to its sodium salt form resulted in a 35-fold increase in stress at break nih.gov. This principle highlights the potential of this compound as a functional monomer or post-modification agent to instill similar ionic interactions and enhance the performance of advanced polymers.

Table 1: Enhancement of Mechanical Properties in Polyesters via Sodium Carboxylate Functionalization Data adapted from research on ABA-triblock polyesters nih.gov.

| Functional Group | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Carboxylic Acid (-COOH) | 0.4 ± 0.1 | 1950 ± 50 |

Component in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Pyridine-4-carboxylate is a widely used organic linker for the synthesis of coordination polymers and metal-organic frameworks (MOFs) wikipedia.org. MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands, forming one-, two-, or three-dimensional porous structures. The isonicotinate ligand is particularly effective because it can bridge metal centers using both the pyridine nitrogen and the carboxylate group, leading to robust and diverse structural topologies wikipedia.orgmdpi.com.

A notable example is the series of flexible MOFs with the general formula M(4-PyC)₂, where M is a transition metal like Mg, Mn, or Cu, and 4-PyC is pyridine-4-carboxylate (isonicotinate) researchgate.net. These materials exhibit "smart" programmable behaviors, where their framework can change in response to external stimuli such as the introduction of gas molecules. The identity of the metal ion plays a crucial role in tuning the degree of flexibility and the sorption properties of the MOF researchgate.net. The ability to tailor these frameworks at the molecular level makes isonicotinate-based MOFs promising candidates for applications in gas storage and separation researchgate.netnih.gov.

Table 2: Isonicotinate-Based Flexible MOFs and Their Structural Response to Gas Sorption Based on findings from M(4-PyC)₂ series research researchgate.net.

| MOF Compound | Guest Gas Molecule | Structural Response |

|---|---|---|

| Mg(4-PyC)₂ | Various Gases | Exhibits structural dynamic response |

| Mn(4-PyC)₂ | Various Gases | Exhibits structural dynamic response |

Design of Molecular Switches (e.g., Spin-Crossover Compounds)

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli like temperature, light, or pressure wikipedia.org. Spin-crossover (SCO) compounds are a prominent class of such switches, where the spin state of a central metal ion changes, altering the material's magnetic and optical properties mdpi.com. Derivatives of pyridine-4-carboxylic acid have been instrumental in designing ligands for new SCO complexes.

Specifically, esters of 2,6-di(pyrazol-1-yl)pyridine-4-carboxylic acid have been synthesized and complexed with iron(II) to create functional SCO compounds mdpi.comresearchgate.net. These complexes can switch between a low-spin (LS) state at lower temperatures and a high-spin (HS) state at higher temperatures. The transition temperature and the abruptness of this switch can be tuned by modifying the ester group on the pyridine-4-carboxylate core. For example, the acetone (B3395972) solvate of an iron(II) complex with the benzyl (B1604629) ester of this ligand exhibits a sharp spin-transition with thermal hysteresis, a key property for memory applications mdpi.comresearchgate.net.

Furthermore, pyridine-4-carboxylic acid itself has been used as an anchoring layer to grow thin films of SCO materials on surfaces like fused silica. This application is crucial for integrating molecular switches into solid-state electronic and photonic devices rsc.org.

Table 3: Spin-Crossover Properties of Iron(II) Complexes with Pyridine-4-carboxylate-derived Ligands Data derived from studies on [FeL₂][BF₄]₂ complexes mdpi.comresearchgate.net.

| Ligand (L) | Spin Transition Temperature (T½) | Hysteresis Width (K) |

|---|---|---|

| Phenyl 2,6-di(pyrazol-1-yl)pyridine-4-carboxylate | Gradual SCO | - |

Applications in Organic Electronics

Pyridine-containing compounds are of significant interest in the field of organic electronics. The pyridine ring is electron-deficient, a characteristic that can enhance the electron transport capabilities of materials it is incorporated into google.com. While this compound itself is an ionic salt, the pyridine-4-carboxylate unit can be integrated into larger molecular structures or MOFs designed for electronic functions.

The development of MOFs as electroactive materials is a rapidly growing field. For example, MOFs have been designed to function as stable electrode materials for sodium-ion batteries, where redox-active organic linkers participate in charge storage rsc.org. Other research has focused on creating MOFs that act as solid-state ion conductors by facilitating the movement of ions like Zn²⁺ through their porous structure . These examples demonstrate the potential for materials constructed with pyridine-4-carboxylate linkers to be used in energy storage and conversion devices. A patent for an organic semiconductor material specifically highlights the inclusion of pyridine to improve the electronic transmission performance, underscoring the value of this chemical moiety in designing next-generation organic electronics google.com.

Catalysis

In addition to its role in materials science, the pyridine-4-carboxylate structure is also relevant in the field of catalysis, particularly organocatalysis.

Organocatalysis is a form of catalysis that uses small organic molecules to accelerate chemical reactions. This field avoids the use of often expensive or toxic metal catalysts. Derivatives of pyridine-4-carboxylate have been shown to be effective organocatalysts for important synthetic transformations.

In one notable study, tert-butyl isonicotinate was identified as a highly effective catalyst for the decarboxylative borylation of a wide range of (hetero)aryl and alkenyl carboxylic acids acs.org. This reaction is valuable as it converts readily available carboxylic acids into versatile boronate esters, which are key building blocks in organic synthesis. The reaction proceeds under base-free conditions, and mechanistic studies suggest that the isonicotinate catalyst operates by stabilizing a reactive boryl radical through the pyridine nitrogen, facilitating the key bond-forming step acs.org. This work showcases the potential of pyridine-4-carboxylate derivatives to act as powerful tools in modern synthetic organic chemistry.

Role as a Ligand in Transition Metal-Catalyzed Processes

Pyridine derivatives are of paramount importance in chemistry, largely due to their ability to serve as ligands for metal ions. chim.it This property has led to numerous applications in catalysis. chim.it Pyridine-4-carboxylate, as a derivative, is utilized as a ligand in a variety of transition metal-catalyzed reactions. It is classified as a weak pi-acceptor ligand. wikipedia.org The pyridine ring's nitrogen atom and the carboxylate group's oxygen atoms can coordinate with metal centers, forming stable complexes that can catalyze a range of chemical transformations.

Pyridine and its derivatives are widely used as ligands in coordination chemistry. jscimedcentral.com For instance, complexes of nickel with pyridine-based ligands have been developed for use in C-C and C-S linkage reactions. researchgate.net Similarly, platinum complexes containing bidentate pyridine-carboxylate ligands have been synthesized and studied for their chemical reactivity. nih.gov The coordination of pyridine-4-carboxylate to transition metals like zinc has also been explored, leading to the formation of coordination polymers. nih.gov The versatility of pyridine as a ligand is further highlighted in its use with iridium in catalysts for hydrogenation, where it can be temporarily replaced and then restored after the reaction is complete. jscimedcentral.com This ability to form complexes with a wide array of transition metals makes pyridine-4-carboxylate and related structures valuable components in the design of novel catalysts. chim.itrsc.org

Magnetic Catalysts (e.g., Pyridine-4-carboxylic Acid-Functionalized Fe3O4 Nanoparticles)

A significant application of pyridine-4-carboxylic acid (PYCA) is in the creation of magnetic nanocatalysts. tandfonline.comresearchgate.net These are typically organic-inorganic hybrid materials where PYCA is functionalized onto the surface of magnetic nanoparticles, most commonly iron(II,III) oxide (Fe3O4). tandfonline.comtandfonline.com These Fe3O4 nanoparticles are valued for their superparamagnetic properties, large surface area, and stability, which makes them excellent supports for catalysts. tandfonline.commdpi.com

The synthesis involves dispersing pre-made Fe3O4 nanoparticles in water, followed by the addition of PYCA and refluxing the mixture, which results in the PYCA molecules binding to the surface of the nanoparticles. tandfonline.com The resulting material, Fe3O4–PYCA, is a highly efficient and reusable heterogeneous catalyst. tandfonline.comresearchgate.net Its magnetic nature allows for easy separation from the reaction mixture using an external magnet, simplifying product purification and catalyst recycling. tandfonline.comresearchgate.net

These magnetic catalysts have proven effective in various organic syntheses. For example, Fe3O4–PYCA has been successfully used to catalyze the one-pot, three-component synthesis of tetrahydrobenzo[b]pyran derivatives under solvent-free conditions. tandfonline.comtandfonline.com The reaction involves aromatic aldehydes, malononitrile, and dimedone. tandfonline.comtandfonline.com Research has shown that the catalyst is highly active, leading to excellent yields in short reaction times. tandfonline.com

The magnetic properties of the functionalized nanoparticles are a key feature. While the saturation magnetization of the Fe3O4–PYCA nanoparticles (76.89 emu/g) is lower than that of the uncoated Fe3O4 nanoparticles (92.13 emu/g) due to the presence of the non-magnetic organic component, it is still sufficiently high for efficient magnetic separation. tandfonline.comtandfonline.com The catalyst has demonstrated good reusability without a significant loss of catalytic efficiency over several cycles. tandfonline.com

| Entry | Aldehyde | Time (min) | Yield (%) |

|---|---|---|---|